![molecular formula C25H28N4O B12211374 5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211374.png)
5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-component reactions (MCRs). One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This reaction is carried out under regio- and chemoselective conditions to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCIH460) cell lines, with IC50 values ranging from 7.01 to 14.31 µM .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5i | MCF-7 | 7.60 | Induces apoptosis |
Compound 100 | HeLa | 7.01 | Microtubule disassembly |
Compound 100 | NCIH460 | 8.55 | Topoisomerase-IIa inhibition |
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
The biological activities of pyrazolo[1,5-a]pyrimidines are attributed to their ability to interact with various molecular targets in cells:
- EGFR/VGFR2 Inhibition : Some derivatives act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), which are critical pathways in cancer progression .
- Microtubule Disruption : Certain compounds within this class have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
Optical Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cell lines, aiding in the visualization of cellular processes under fluorescence microscopy .
Table 2: Optical Properties of Pyrazolo[1,5-a]pyrimidines
Compound Name | Application | Key Features |
---|---|---|
Fluorophore 4a | Imaging Biomarkers | High photostability |
Fluorophore 4b | Cell Tracking | Selective targeting of lipid droplets |
Synthesis and Structural Insights
The synthesis of 5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps that can yield various derivatives with altered biological activities. The synthetic pathways often utilize reactions involving substituted phenyl groups and pyrazole derivatives, allowing for modifications that enhance activity or selectivity for specific targets .
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A pyrazolopyrimidine used as a sedative and hypnotic agent.
Indiplon: Another pyrazolopyrimidine with similar sedative properties.
Dorsomorphin: A pyrazolopyrimidine known for its role as a protein receptor inhibitor.
Uniqueness
5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted significant attention due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. Its unique structure, characterized by a pyrazolo ring fused with a pyrimidine moiety and various substituents, enhances its chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₅O, with a molecular weight of approximately 400.5 g/mol. The presence of the tert-butyl and ethoxy groups contributes to its lipophilicity, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₅O |
Molecular Weight | 400.5 g/mol |
Structural Features | Pyrazolo ring, pyrimidine moiety, tert-butyl group, ethoxyphenyl group |
Biological Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings regarding the biological activity of this compound.
Anticancer Activity
Studies have shown that compounds within this class can inhibit various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), NCI-H460 (lung cancer).
- IC50 Values : The compound exhibited promising cytotoxic effects with IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating significant potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of specific kinases involved in cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of microtubule dynamics leading to cell cycle arrest .
Neuropharmacological Effects
Beyond its anticancer properties, this compound has also been explored for neuropharmacological applications:
- Acetylcholinesterase Inhibition : Exhibited moderate inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-tert-butyl-N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | Fluorine instead of ethoxy group | Potential anti-cancer properties | Enhanced lipophilicity |
1-(4-methoxyphenyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Chlorine substituent | Stronger AChE inhibition | Increased bioavailability |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Study on MCF7 Cell Line : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Neuroprotective Effects : In animal models of Alzheimer's disease, this compound showed potential neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function .
Properties
Molecular Formula |
C25H28N4O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-ethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4O/c1-6-30-20-14-12-19(13-15-20)26-22-16-21(25(3,4)5)27-24-23(17(2)28-29(22)24)18-10-8-7-9-11-18/h7-16,26H,6H2,1-5H3 |
InChI Key |
JMQGIBCIRQFRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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